Bis(4-tert-butylphenyl)iodanium methanesulfonate
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Overview
Description
Bis(4-tert-butylphenyl)iodanium methanesulfonate is an organoiodine compound that is widely used in various chemical applications. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-tert-butylphenyl)iodanium methanesulfonate typically involves the reaction of iodine with 4-tert-butylbenzene in the presence of an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA). The reaction is carried out in a solvent like dichloromethane at low temperatures (0°C) to room temperature. Trifluoromethanesulfonic acid (TfOH) is then added to the reaction mixture to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(4-tert-butylphenyl)iodanium methanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: It can be reduced under specific conditions to form different products.
Substitution: The compound is known for its ability to undergo substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include m-CPBA, TfOH, and various nucleophiles. Reaction conditions typically involve low to moderate temperatures and the use of solvents like dichloromethane or diethyl ether .
Major Products
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield iodinated aromatic compounds, while substitution reactions can produce a variety of substituted aromatic derivatives.
Scientific Research Applications
Bis(4-tert-butylphenyl)iodanium methanesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a cationic photoinitiator and photoacid generator in polymer chemistry and materials science.
Biology: The compound is employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals and as a precursor in the synthesis of medicinal compounds.
Industry: The compound finds applications in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Bis(4-tert-butylphenyl)iodanium methanesulfonate involves the generation of reactive intermediates upon exposure to light or heat. These intermediates can initiate various chemical reactions, such as polymerization or cross-linking, by interacting with molecular targets and pathways in the reaction medium .
Comparison with Similar Compounds
Similar Compounds
- Bis(4-tert-butylphenyl)iodonium triflate
- Bis(4-tert-butylphenyl)iodonium hexafluorophosphate
- Diphenyliodonium triflate
- Bis(4-methylphenyl)iodonium hexafluorophosphate
Uniqueness
Bis(4-tert-butylphenyl)iodanium methanesulfonate is unique due to its specific reactivity and stability under various conditions. Compared to similar compounds, it offers distinct advantages in terms of its ability to generate reactive intermediates efficiently and its compatibility with a wide range of solvents and reaction conditions .
Properties
CAS No. |
565469-32-1 |
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Molecular Formula |
C21H29IO3S |
Molecular Weight |
488.4 g/mol |
IUPAC Name |
bis(4-tert-butylphenyl)iodanium;methanesulfonate |
InChI |
InChI=1S/C20H26I.CH4O3S/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;1-5(2,3)4/h7-14H,1-6H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
JPAKGNVYASTTEN-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C.CS(=O)(=O)[O-] |
Origin of Product |
United States |
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